molecular formula C18H20N4 B5720990 2-(4-benzyl-piperazin-1-yl)-1H-benzoimidazole

2-(4-benzyl-piperazin-1-yl)-1H-benzoimidazole

Cat. No.: B5720990
M. Wt: 292.4 g/mol
InChI Key: NNEUOOZOWHIWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyl-piperazin-1-yl)-1H-benzoimidazole is a chemical compound that features a benzimidazole core substituted with a benzyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-piperazin-1-yl)-1H-benzoimidazole typically involves the reaction of benzimidazole with benzyl-piperazine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperazin-1-yl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Benzyl-piperazin-1-yl)-1H-benzoimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-benzyl-piperazin-1-yl)-1H-benzoimidazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzyl-piperazin-1-yl)-1H-benzoimidazole is unique due to its specific combination of the benzimidazole core and benzyl-piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-21-10-12-22(13-11-21)18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEUOOZOWHIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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